Retrocyclin-1
Übersicht
Beschreibung
Retrocyclin-1, also known as RC-100, is a circular octadecapeptide containing an internal trisulfide ladder . It has antimicrobial activity and a remarkable ability to protect human cells in vitro from infection by T- and M-tropic strains of HIV-1 .
Synthesis Analysis
Retrocyclin-1 is a cationic peptide retrocyclin analog that has in vitro activity against HIV-1 . Peptide drugs like Retrocyclin-1 are prone to conformational changes, oxidation, and hydrolysis when exposed to excipients in a formulation or biological fluids in the body . This can affect product efficacy .
Molecular Structure Analysis
Retrocyclin-1 is a theta-defensin, which is physically distinguished as the only known fully-cyclic peptide of animal origin . It is structurally distinguished by the presence of six cysteines and beta-sheet structures .
Chemical Reactions Analysis
Retrocyclin-1 recognizes and binds to carbohydrate-containing surface molecules . It exhibits high affinity to gp120 (Kd=35.4 nM), CD4 (Kd=31 nM), and galactosylceramide (Kd=24.1 nM) .
Physical And Chemical Properties Analysis
Retrocyclin-1 is stable at pH 3, 4, and 7, at 25 and 37°C . High concentrations of hydrogen peroxide resulted in less than 10% Retrocyclin-1 reduction over 24 hours .
Wissenschaftliche Forschungsanwendungen
- Experimental Evidence :
Translational Read-Through and Restoration
The ability to reawaken retrocyclin genes from their evolutionary slumber is intriguing:
- Translational Read-Through : Researchers induced translational read-through using aminoglycosides, restoring functional retrocyclin peptides in human cervicovaginal tissue models .
Clinical Trials and Safety Assessment
Moving forward, clinical studies are essential:
Wirkmechanismus
Target of Action
Retrocyclin-1 primarily targets the HIV-1 virus . It binds to carbohydrate-containing surface molecules and gp120 , a glycoprotein implicated in HIV-1 entry . It also interacts with CD4 , the primary host cell receptor for HIV-1 .
Mode of Action
Retrocyclin-1 inhibits the fusion of HIV-1 Env by selectively binding to the C-terminal heptad repeat region on gp41 , blocking 6-helix bundle formation . This interaction prevents the virus from infiltrating the host cell, thereby inhibiting HIV-1 entry .
Biochemical Pathways
It is known that retrocyclin-1’s interaction with the hiv-1 virus and the host cell receptors disrupts the normal viral entry process, preventing the virus from infecting the cell .
Pharmacokinetics
Its ability to bind to key receptors and inhibit hiv-1 suggests that it has a high bioavailability at the site of action .
Result of Action
The primary result of Retrocyclin-1’s action is the inhibition of HIV-1 entry into host cells . By preventing viral entry, Retrocyclin-1 effectively reduces the spread of the virus within the host .
Action Environment
The efficacy and stability of Retrocyclin-1 can be influenced by various environmental factors. For instance, the presence of aminoglycosides can induce the production of intact, bioactive Retrocyclin-1 peptide by human epithelial cells and cervicovaginal tissues . This suggests that certain substances can enhance the expression and function of Retrocyclin-1.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-[(1R,4S,7R,10S,16S,22R,25S,28R,31S,34R,37S,43S,49R,52S)-10,25,37,52-tetrakis[(2S)-butan-2-yl]-4,31,43-tris(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxo-56,57,60,61,64,65-hexathia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-octadecazatetracyclo[26.26.4.47,22.434,49]hexahexacontan-16-yl]propyl]guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H128N30O18S6/c1-9-35(5)53-67(119)99-45-31-125-123-29-43(59(111)89-25-49(105)91-39(17-13-21-83-71(75)76)57(109)87-27-51(107)101-53)97-69(121)55(37(7)11-3)104-66(118)48-34-128-127-33-47(95-61(113)41(93-63(45)115)19-15-23-85-73(79)80)65(117)103-56(38(8)12-4)70(122)98-44-30-124-126-32-46(64(116)94-42(62(114)96-48)20-16-24-86-74(81)82)100-68(120)54(36(6)10-2)102-52(108)28-88-58(110)40(18-14-22-84-72(77)78)92-50(106)26-90-60(44)112/h35-48,53-56H,9-34H2,1-8H3,(H,87,109)(H,88,110)(H,89,111)(H,90,112)(H,91,105)(H,92,106)(H,93,115)(H,94,116)(H,95,113)(H,96,114)(H,97,121)(H,98,122)(H,99,119)(H,100,120)(H,101,107)(H,102,108)(H,103,117)(H,104,118)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)(H4,81,82,86)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-,55-,56-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPMSXLQWRKULW-QYJCGYSGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC4=O)CCCNC(=N)N)C(C)CC)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC4=O)CCCNC(=N)N)[C@@H](C)CC)[C@@H](C)CC)NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H128N30O18S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1918.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Retrocyclin-1 |
Q & A
Q1: How does Retrocyclin-1 exert its antiviral activity against HIV-1?
A1: Retrocyclin-1 primarily targets the entry stage of the HIV-1 lifecycle. It binds with high affinity to the viral envelope glycoprotein gp41, specifically the C-terminal heptad repeat region []. This interaction effectively prevents the formation of the 6-helix bundle, a crucial step for HIV-1's fusion with the host cell membrane, thereby inhibiting viral entry [, ].
Q2: Does Retrocyclin-1 interact with host cell factors?
A2: Yes, research indicates that Retrocyclin-1 also exhibits lectin-like properties, binding to glycosylated molecules like gp120 and CD4 on the host cell surface [, , ]. These interactions contribute to its antiviral activity, potentially by interfering with viral attachment to target cells [].
Q3: What is the molecular structure of Retrocyclin-1?
A3: Retrocyclin-1 is a cyclic octadecapeptide with three intramolecular disulfide bonds arranged in a ladder-like configuration, contributing to its stability and activity [, ]. Its cyclic structure is crucial for its antiviral potency, as evidenced by the reduced activity of its acyclic variants [].
Q4: What is the amino acid sequence of Retrocyclin-1?
A4: The amino acid sequence of Retrocyclin-1 is cyclo(-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg) [].
Q5: How do structural modifications impact the activity of Retrocyclin-1?
A5: Studies with Retrocyclin-1 analogues have revealed crucial structure-activity relationships. For instance, RC-101, a Retrocyclin-1 analogue with a single, conservative amino acid substitution (Arg --> Lys), demonstrated significantly enhanced potency against a panel of primary HIV-1 isolates compared to the parent peptide [].
Q6: Does the chirality of Retrocyclin-1 affect its activity?
A6: Yes, research has shown that an enantiomer of Retrocyclin-1 composed entirely of D-amino acids (RC-112) exhibited superior antiviral activity compared to the naturally occurring L-amino acid form. This difference is attributed to RC-112's enhanced resistance to protease degradation [].
Q7: Have any formulations been explored to improve the stability or delivery of Retrocyclin-1?
A8: Yes, researchers have explored formulating Retrocyclin-1 analogues, such as RC-101, into a polyvinyl-alcohol vaginal film for potential use as a topical microbicide []. This formulation demonstrated stability for up to 6 months while retaining in vitro and ex vivo antiviral activity [].
Q8: What cell lines are commonly used to study the antiviral activity of Retrocyclin-1?
A9: Several cell lines have been employed to assess the efficacy of Retrocyclin-1. JC53-BL cells, a modified HeLa cell line, are commonly used due to their expression of HIV-1 receptors and reporter genes, allowing for the quantification of viral infection [, ]. Additionally, studies utilizing human peripheral blood mononuclear cells (PBMCs) provide insights into Retrocyclin-1's activity in a more physiologically relevant context [].
Q9: Has Retrocyclin-1 demonstrated efficacy in animal models?
A10: While not directly tested against HIV-1 in vivo, Retrocyclin-1 has shown promise in murine models of other infections. For instance, it demonstrated protective effects against Bacillus anthracis, enhancing the phagocytosis and killing of spores by macrophages [].
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